Product packaging for 3-Furan-3-yl-cyclohex-2-enone(Cat. No.:)

3-Furan-3-yl-cyclohex-2-enone

Cat. No.: B8561208
M. Wt: 162.18 g/mol
InChI Key: XOERWVAEXLDBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Furan-3-yl-cyclohex-2-enone is a valuable cyclic enone building block designed for advanced organic synthesis and biocatalysis research. Compounds of the cyclohex-2-enone class are widely recognized as model substrates for studying flavin-dependent oxidoreductases, such as Old Yellow Enzymes (OYEs) like PETNR . These studies are crucial for understanding enzymatic mechanisms under both aerobic and anaerobic conditions, which can significantly impact reaction rates and the yield of reduced products . Furthermore, the furan and enone functional groups make this compound a versatile intermediate for exploring cycloaddition reactions and constructing complex molecular architectures. Researchers can leverage this chemical to develop novel synthetic methodologies and investigate the potential of biocatalytic processes in industrial applications, including the design of continuous flow bioreactors . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B8561208 3-Furan-3-yl-cyclohex-2-enone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-(furan-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H10O2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h4-7H,1-3H2

InChI Key

XOERWVAEXLDBLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=COC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Furan 3 Yl Cyclohex 2 Enone and Furan Appended Cyclohexenones

Strategies for the Formation of the Cyclohexenone Ring System with Furan (B31954) Substituents

The construction of furan-appended cyclohexenones can be achieved through several strategic approaches that form the core six-membered ring. These strategies primarily involve base-catalyzed condensation and cyclization reactions, as well as the application of enolate chemistry.

Base-Catalyzed Condensation and Cyclization Reactions

Base-catalyzed reactions are a cornerstone in the synthesis of cyclic compounds, including cyclohexenones. These methods typically involve the generation of a nucleophilic enolate from a ketone, which then participates in a cascade of reactions to form the ring system.

A prominent strategy for the formation of cyclohexenone rings is the Robinson annulation, a tandem reaction that begins with a Michael addition followed by an intramolecular aldol (B89426) condensation. In the context of furan-appended cyclohexenones, this would typically involve the reaction of a ketone enolate with a furan-containing α,β-unsaturated ketone (a Michael acceptor).

The general mechanism proceeds in two key stages:

Michael Addition: A base abstracts an α-proton from a ketone (the Michael donor) to form an enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. For the synthesis of a furan-appended cyclohexenone, the Michael acceptor would possess a furan group. This step forms a 1,5-dicarbonyl intermediate.

Intramolecular Aldol Cyclization: The newly formed 1,5-diketone, under the influence of a base, forms another enolate. This enolate then attacks the other carbonyl group within the same molecule, leading to a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgchemistrysteps.com

This sequence is a powerful tool for ring formation, creating a new six-membered ring with three new carbon-carbon bonds. wikipedia.org The choice of base and reaction conditions can be crucial for the efficiency of the reaction. While a one-pot process is possible, yields can sometimes be improved by isolating the Michael adduct before proceeding with the aldol cyclization. chemtube3d.com

Table 1: Key Steps in Robinson Annulation for Furan-Substituted Cyclohexenone Synthesis

Step Reaction Type Reactants Intermediate/Product
1 Michael Addition Ketone Enolate + Furan-containing α,β-unsaturated ketone 1,5-Diketone with a furan substituent

Aldol condensation reactions provide a direct route to α,β-unsaturated ketones and are fundamental in organic synthesis for forming carbon-carbon bonds. harvard.edumdpi.com The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly relevant for the synthesis of furan-appended cyclohexenones. This reaction involves the condensation of a ketone with an aldehyde that lacks α-hydrogens, such as a furaldehyde, in the presence of a base. researchgate.netscispace.comrsc.org

For instance, the reaction between cyclohexanone (B45756) and a furaldehyde (like 2-furaldehyde, commonly known as furfural) can produce a furan-substituted cyclohexenone. The mechanism involves the deprotonation of the α-carbon of cyclohexanone to form an enolate, which then nucleophilically attacks the carbonyl carbon of the furaldehyde. The resulting β-hydroxy ketone can then undergo dehydration, often promoted by heat, to yield the conjugated enone. harvard.edumdpi.comresearchgate.net

The reaction can be catalyzed by both homogeneous bases like sodium hydroxide (B78521) (NaOH) and heterogeneous solid base catalysts. harvard.eduosti.govosti.gov Solid catalysts, such as mixed oxides derived from hydrotalcites (e.g., Mg/Al mixed oxides), are often preferred as they can be more easily separated from the reaction mixture and are reusable. mdpi.comresearchgate.net

Table 2: Aldol Condensation of Cyclohexanone with Furfural

Catalyst Type Example Reactants Product Reference
Homogeneous Base NaOH, KOH Cyclohexanone, Furfural 2-(furan-2-ylmethylene)cyclohexan-1-one mdpi.com

Studies have shown that reaction conditions, such as temperature and the molar ratio of reactants, significantly affect the conversion of the furaldehyde and the selectivity of the products. harvard.edumdpi.com

Enolate Chemistry and Condensation with Furaldehydes

The reactivity of enolates is central to the formation of cyclohexenone systems. The specific reaction between a pre-formed enolate of a cyclohexenone and a furaldehyde offers a more controlled approach compared to the classical one-pot condensation methods.

The synthesis would involve two key steps:

Formation of the Lithium Enolate: Cyclohex-2-en-1-one would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). LDA would selectively deprotonate the γ-carbon (the carbon α to the carbonyl and γ to the double bond), leading to the formation of a cross-conjugated lithium dienolate.

Aldol Addition: 3-Furaldehyde (B129913) would then be added to the solution containing the pre-formed lithium enolate. The enolate would act as a nucleophile, attacking the electrophilic carbonyl carbon of 3-furaldehyde. This would result in the formation of a β-hydroxy ketone intermediate. Subsequent workup and dehydration would yield the desired 3-(Furan-3-yl)cyclohex-2-enone.

This method offers greater control over the reaction, as the enolate is formed quantitatively and irreversibly before the addition of the electrophile, minimizing side reactions such as self-condensation of the ketone.

The stereochemical outcome of aldol reactions is a critical aspect, particularly when new stereocenters are formed. The Zimmerman-Traxler model provides a framework for predicting the diastereoselectivity of aldol reactions involving metal enolates. harvard.edulandsurvival.comopenochem.org This model proposes a six-membered, chair-like transition state involving the metal cation, the enolate oxygen, the enolate double bond, and the aldehyde. harvard.edulandsurvival.comyoutube.com

The geometry of the enolate ((E) or (Z)) plays a crucial role in determining the relative stereochemistry (syn or anti) of the aldol adduct. harvard.edulandsurvival.com

(Z)-enolates generally lead to the formation of syn aldol products.

(E)-enolates typically result in anti aldol products.

The preference for placing substituents in equatorial positions within the chair-like transition state to minimize steric interactions dictates which diastereomer is favored. landsurvival.comopenochem.org Factors such as the nature of the metal cation, the solvent, and the steric bulk of the substituents on both the enolate and the aldehyde all influence the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. harvard.edu

In the context of the reaction between a cyclohexenone enolate and 3-furaldehyde, the facial selectivity of the nucleophilic attack on the aldehyde would also be a determining factor for the absolute stereochemistry if chiral reagents or catalysts are employed. Without specific experimental data for this reaction, predictions would be based on these established models of stereocontrol in aldol additions.

Multicomponent Reaction Approaches Incorporating Cyclohexenone and Furan Units

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple precursors tubitak.gov.tr.

While a direct one-pot MCR for 3-furan-3-yl-cyclohex-2-enone is not extensively documented, the principles of MCRs can be applied to construct the key heterocyclic components. For instance, a one-pot synthesis of highly functionalized furans has been developed through the reaction of arylglyoxals, acetylacetone, and various phenols in the presence of a base like triethylamine (B128534) tubitak.gov.tr. This demonstrates the feasibility of assembling complex furan structures in a single step. Another approach involves the tandem multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid to yield furan-2(5H)-one derivatives researchgate.net.

These furan-forming MCRs can be conceptually integrated into a broader strategy. A furan-containing aldehyde or ketone synthesized via an MCR could subsequently be employed in a classical cyclohexenone synthesis, such as the Robinson annulation.

Table 1: Examples of Multicomponent Reactions in Furan Synthesis

Oxidative Transformations of Cyclohexane (B81311) Derivatives

The oxidation of cyclohexane and its derivatives is a cornerstone of industrial chemistry for the production of cyclohexanone and cyclohexanol (B46403), collectively known as KA-oil. These are key precursors to polymers like nylon. This fundamental transformation is also central to lab-scale syntheses of cyclohexenone scaffolds.

Various catalytic systems have been developed to improve the efficiency and selectivity of this oxidation.

Heterogeneous Catalysis : Nano-gold molecular sieve catalysts have been used for the selective oxidation of cyclohexane to cyclohexanone. Under optimized conditions (5-15 MPa O₂, 120-200°C), cyclohexane conversion can reach 15-25% with a selectivity for cyclohexanone up to 80%.

Polyoxometalate Catalysis : The catalyst H₄[α-SiW₁₂O₄₀]/TiO₂ has been successfully used for the oxidation of cyclohexane in a heterogeneous system. Using hydrogen peroxide as the oxidant under mild conditions (70°C), this method yields cyclohexanone as the major product.

Biocatalysis : Enzymatic approaches offer a green alternative to traditional chemical oxidation. Unspecific peroxygenase from Agrocybe aegerita (AaeUPO) can catalyze the oxyfunctionalization of non-activated C-H bonds in cyclohexane to produce cyclohexanol and cyclohexanone under mild conditions, using H₂O₂ as the oxidant.

These methods provide access to the cyclohexanone core, which can then be functionalized with a furan moiety or undergo annulation to form the desired α,β-unsaturated system.

Advanced Catalytic Methods in Cyclohexenone Synthesis

Modern synthetic chemistry relies heavily on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, organocatalysis, and biocatalysis are powerful pillars in the construction of complex molecules like furan-appended cyclohexenones.

Transition Metal Catalysis (e.g., Rhodium(II)-Catalyzed Reactions)

Rhodium catalysts are exceptionally versatile for carbon-carbon bond formation. They have been instrumental in developing novel routes to both cyclohexenones and furans. A notable application is the rhodium-catalyzed [4+2] annulation of 4-alkynals with alkynes, which directly furnishes cyclohexenone derivatives. This reaction is significant as it constructs the six-membered ring in a single, convergent step.

Separately, rhodium(II) acetate (B1210297) is a well-established catalyst for the synthesis of furans from the reaction of α-diazocarbonyl compounds with acetylenes. This transformation proceeds through a carbonyl ylide intermediate, which undergoes a 1,3-dipolar cycloaddition with the alkyne. By selecting a furan-containing alkyne or a diazocarbonyl with a furan substituent, this methodology can be adapted to create precursors for the target structures.

Table 2: Rhodium-Catalyzed Synthesis of Cyclohexenone and Furan Cores

Organocatalysis (e.g., Proline-Catalyzed Domino Reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field, with L-proline being a particularly effective and inexpensive catalyst. Proline typically operates through enamine or iminium ion intermediates, enabling a wide range of asymmetric transformations.

The Robinson annulation, a classic method for constructing cyclohexenone rings, is a prime example of a domino reaction that can be catalyzed by proline researchgate.netias.ac.in. This sequence involves a Michael addition followed by an intramolecular aldol condensation. The use of proline as a catalyst allows this reaction to be performed enantioselectively researchgate.netias.ac.in. For the synthesis of a furan-appended cyclohexenone, this strategy could involve the reaction of a furan-containing ketone (as the Michael donor) with an α,β-unsaturated ketone like methyl vinyl ketone. Alternatively, a furan-based α,β-unsaturated aldehyde could serve as the Michael acceptor acs.org. The reaction proceeds under mild conditions and often without the need for inert atmospheres, making it a practical and environmentally friendly option ias.ac.in.

Biocatalytic Approaches (e.g., Old Yellow Enzyme-Catalyzed Bioreduction)

Biocatalysis offers unparalleled selectivity for certain transformations. The Old Yellow Enzyme (OYE) family comprises flavin-dependent ene-reductases that catalyze the asymmetric reduction of activated carbon-carbon double bonds. This capability is perfectly suited for the stereoselective synthesis of chiral cyclohexanones from prochiral cyclohexenones.

OYEs exhibit remarkable chemoselectivity, reducing the C=C bond of α,β-unsaturated ketones without affecting the carbonyl group. A variety of 2- and 3-alkyl-substituted 2-cyclohexenones have been shown to be effective substrates for OYEs from sources like Saccharomyces carlsbergensis. The reduction proceeds with high stereoselectivity, and the absolute configuration of the resulting saturated ketone can often be predicted from the enzyme's crystal structure. This biocatalytic reduction is a powerful method for introducing chirality into the cyclohexanone ring, a key step in the synthesis of many natural products.

Table 3: Old Yellow Enzyme (OYE) in Cyclohexenone Bioreduction

Stereoselective and Regioselective Synthesis of Furan-Substituted Cyclohexenones

Controlling stereochemistry and regiochemistry is paramount in modern organic synthesis. A highly effective strategy for the diastereoselective synthesis of β-furan-substituted cyclohexenones has been developed, which functions as a formal conjugate addition acs.orgnih.gov.

This method utilizes a Lewis acid, aluminum trichloride (B1173362) (AlCl₃), to catalyze a cascade reaction between furan derivatives (acting as heteroarene dienes) and various cyclohexanedienones under mild conditions acs.orgnih.gov. This process achieves high yields, up to 99%, and excellent diastereoselectivity. Mechanistic studies suggest a complex pathway that circumvents a direct, and often difficult, Michael addition. The proposed mechanism involves several sequential steps acs.orgnih.gov:

Initial Ligand Exchange : The catalyst activates the cyclohexanedienone substrate.

Diels-Alder Cycloaddition : The furan adds to the activated dienone.

C-C Bond Cleavage : A retro-aldol-type fragmentation occurs.

Intramolecular acs.orgsemanticscholar.org-H Migration : A key rearrangement step.

Enol-Keto Tautomerism : This final step yields the stable β-furan substituted cyclohexenone product.

This cascade provides a powerful and reliable method for installing a furan ring at the 3-position of a cyclohexenone core with defined stereochemistry. The reaction is tolerant of various substituents on both the furan and cyclohexanedienone components acs.org. The regioselectivity of the initial furan synthesis is also critical, and methods like metalloradical cyclization offer precise control over the substitution pattern of the furan precursor nih.gov.

Table 4: Diastereoselective Synthesis of β-Furan Substituted Cyclohexenones via AlCl₃-Catalyzed Cascade

Control of Diastereoselectivity (e.g., anti and syn Conformations)

The spatial arrangement of substituents on the cyclohexenone ring, known as diastereoselectivity, is critical in determining the properties of the final molecule. Researchers have developed methods to control the formation of specific diastereomers, often referred to by their syn (on the same side) and anti (on opposite sides) conformations.

A notable strategy involves an aluminum chloride (AlCl₃)-catalyzed cascade reaction. This process begins with a formal Michael addition of furan to a cyclohexanedienone derivative. acs.orgnih.gov This is followed by a sequence of reactions including a Diels-Alder cycloaddition, C-C bond cleavage, and an intramolecular nih.govderpharmachemica.com-H migration, ultimately yielding β-furan-substituted cyclohexenone products with high diastereoselectivity. acs.orgnih.gov

Another powerful method for controlling stereochemistry is the oxy-Cope organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. acs.org In this type of reaction, the specific rearrangement pathway dictates the diastereomeric outcome. For example, a disrotatory electrocyclization reaction can force substituents into a syn configuration. acs.org The choice of reactants and conditions can favor one pathway over another, allowing for the selective synthesis of the desired diastereomer. acs.org Furthermore, cascade double Michael reactions, which involve the addition of a donor molecule to an acceptor, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Table 1: Methodologies for Diastereoselective Synthesis
MethodKey TransformationStereochemical OutcomeReference
AlCl₃-Catalyzed Cascade ReactionDiels-Alder Cycloaddition / RearrangementHigh diastereoselectivity for β-furan substituted cyclohexenones acs.orgnih.gov
Oxy-Cope Rearrangement organic-chemistry.orgorganic-chemistry.org-Sigmatropic RearrangementSource of diastereospecificity, can favor syn or anti products acs.org
Cascade Double Michael ReactionInter–intramolecular double Michael additionExcellent diastereoselectivity in highly functionalized cyclohexanones beilstein-journals.org

Regiocontrol in Cycloaddition and Functionalization Reactions

Regiocontrol refers to the ability to direct a reaction to a specific position on a molecule. In the synthesis of furan-appended cyclohexenones, this is crucial for ensuring the furan ring attaches at the correct carbon atom and that subsequent functionalizations occur at the desired sites.

One effective approach is the metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes. This method produces polyfunctionalized furans with complete regioselectivity under mild conditions. nih.govnih.govscispace.com The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of complex furan structures that can later be incorporated into the cyclohexenone ring. nih.govnih.gov

Cycloaddition reactions are another key area where regiocontrol is essential. For instance, the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with furan derivatives serves as a method to create more complex fused ring systems. nih.gov Similarly, gold-catalyzed asymmetric [8+4] cycloaddition reactions provide a pathway to highly functionalized furan-fused bicyclic systems with precise regiochemical and stereochemical control. rsc.org The Robinson annulation, a classic ring-forming reaction, can be used to construct the cyclohexenone ring itself by reacting a furan-substituted chalcone (B49325) with a 1,3-dicarbonyl compound, ensuring the furan is positioned correctly on the newly formed ring. jocpr.com

Synthesis of Precursor Compounds and Intermediates

The successful synthesis of the target molecule is contingent upon the efficient preparation of its constituent parts. These precursors and intermediates are carefully designed and synthesized to facilitate the final assembly of the this compound structure.

Furan-Substituted Chalcones and Their Derivatization

Furan-substituted chalcones are vital precursors for building the furan-appended cyclohexenone core. Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation reaction. nih.gov This reaction typically involves the base-catalyzed condensation of a furan-containing aldehyde (like furfural) with an acetophenone (B1666503) derivative. jocpr.comnih.govasianpubs.org

The synthesis can be optimized using various catalysts and conditions. For example, solid sodium hydroxide has been used as a catalyst under solvent-free conditions to produce furan-chalcone derivatives in high yields. asianpubs.org These chalcones are versatile intermediates; their α,β-unsaturated system is reactive and can be used to construct the cyclohexenone ring via reactions like the Robinson annulation. jocpr.com

Table 2: Synthesis of Furan-Chalcone Precursors
ReactionReactantsCatalyst/ConditionsProductReference
Claisen-Schmidt CondensationFurfural derivative and Acetophenone derivativeNaOH or KOH in polar solventFuran-substituted chalcone jocpr.comnih.gov
Modified Claisen-Schmidt5-Aryl-furan-2-carboxaldehyde and 2-Acetylthiophene40% aq. NaOH in ethanol3-Furan-1-thiophene-based chalcone nih.gov
Solvent-Free Condensation1-(4-((5-nitrofuran-2-yl)methoxy)-3-methoxyphenyl)ethanone and Aromatic aldehydesSolid NaOH, room temperatureChalcone derivatives asianpubs.org

Allylated Cyclohexanone Derivatives as Building Blocks

Allylated cyclohexanones are important building blocks that introduce a reactive allyl group, which can be further modified. The synthesis of these compounds can be achieved with high enantiomeric excess. For example, (S)-2-allyl-2-methylcyclohexanone can be prepared via an enantioconvergent decarboxylative alkylation, which creates a quaternary carbon stereocenter. nih.govresearchgate.net

The Dieckmann protocol is a useful method for preparing the substituted allyl β-ketoester precursors needed for this transformation. nih.gov Stereoselective allylic alkylation of cyclohexanone itself is another direct route to these intermediates, using transition metal catalysis to control the stereochemistry of the reaction. researchgate.net Once formed, the cyclohexanone can be converted to a cyclohexenone through α,β-dehydrogenation, often accomplished using allyl-palladium catalysis. organic-chemistry.org

Halogenated and Stannylated Cyclohexenone Intermediates

Halogenated and stannylated intermediates are key for modern cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. A common strategy involves creating a halogenated cyclohexenone (e.g., a bromo- or iodo-cyclohexenone) to act as an electrophile. This intermediate can then be coupled with a nucleophilic partner, such as a furan-stannane or a furan-boronic acid, using a palladium catalyst. unistra.fr

The Stille reaction, which couples an organostannane with an organic halide, is a prominent example. wikipedia.org Organostannane reagents are stable and tolerant of many functional groups. wikipedia.org They can be prepared by reacting an organolithium or Grignard reagent with a trialkyltin chloride. wikipedia.org Stereospecific Stille cross-coupling reactions have been developed using enantioenriched alkylstannanes, allowing for the transfer of chiral information to the final product. nih.gov These coupling reactions provide a direct and modular route to link the furan and cyclohexenone moieties. unistra.fr

Advanced Spectroscopic Characterization and Structural Elucidation of Furan Substituted Cyclohexenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H NMR, ¹³C NMR, and 2D NMR spectra, the precise structure of 3-Furan-3-yl-cyclohex-2-enone can be determined.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) and cyclohexenone rings. The chemical shifts are influenced by the electronic environment of each proton.

Furan Ring Protons: The furan ring protons are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position of the furan ring is expected to be the most deshielded due to its proximity to the oxygen atom and the cyclohexenone substituent, likely resonating at a higher chemical shift. The protons at the C4 and C5 positions would appear at slightly lower chemical shifts.

Cyclohexenone Ring Protons: The protons on the cyclohexenone ring will have characteristic chemical shifts. The vinyl proton at the C2 position is expected to appear as a singlet in the downfield region, typically around δ 6.0-6.5 ppm, due to the deshielding effect of the conjugated system. The methylene protons at C4, C5, and C6 would appear as multiplets in the upfield region of the spectrum. For instance, in 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, the methylene protons are observed as singlets at δ 2.33 and 2.34 ppm researchgate.net.

A predicted ¹H NMR data table for this compound is presented below, based on analogous compounds.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 (Furan)~7.5s-
H-4 (Furan)~6.5d~1.8
H-5 (Furan)~7.4d~1.8
H-2 (Cyclohexenone)~6.2s-
H-4 (Cyclohexenone)~2.5t~6.0
H-5 (Cyclohexenone)~2.0m-
H-6 (Cyclohexenone)~2.4t~6.5

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Furan Ring Carbons: The carbon atoms of the furan ring are expected to resonate in the aromatic region. The carbon atom C3, attached to the cyclohexenone ring, and the oxygen-bearing C2 and C5 atoms will have characteristic chemical shifts.

Cyclohexenone Ring Carbons: The carbonyl carbon (C1) of the cyclohexenone ring is expected to be the most downfield signal, typically appearing around δ 190-200 ppm. The olefinic carbons (C2 and C3) will also be in the downfield region, while the saturated methylene carbons (C4, C5, and C6) will appear in the upfield region. In similar structures like 3-(5-Methylfuran-2-yl)-1,3-diphenylprop-2-en-1-one, the carbonyl carbon appears at δ 190.2 ppm nih.gov.

A predicted ¹³C NMR data table for this compound is provided below.

Carbon Predicted Chemical Shift (ppm)
C-2 (Furan)~143
C-3 (Furan)~125
C-4 (Furan)~110
C-5 (Furan)~140
C-1 (Cyclohexenone)~198
C-2 (Cyclohexenone)~128
C-3 (Cyclohexenone)~155
C-4 (Cyclohexenone)~30
C-5 (Cyclohexenone)~22
C-6 (Cyclohexenone)~38

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent methylene protons of the cyclohexenone ring (H-4 with H-5, and H-5 with H-6). It would also confirm the coupling between H-4 and H-5 of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the vinyl proton signal at C2 of the cyclohexenone ring would show a correlation with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connection between the furan and cyclohexenone rings. For instance, a correlation between the H-2 proton of the furan ring and the C3 carbon of the cyclohexenone ring would definitively establish the point of attachment between the two rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₀H₁₀O₂). The expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. For other furan-containing compounds, HRMS has been successfully used to confirm their elemental composition nih.gov.

GC-MS for Compound Identification in Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components in a mixture. If this compound were present in a reaction mixture, it would be separated from other components based on its boiling point and polarity on the GC column. The mass spectrometer would then generate a mass spectrum for the eluted compound.

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed. Expected fragmentation pathways for this compound could include:

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment ion.

Retro-Diels-Alder reaction: Cleavage of the cyclohexenone ring.

Cleavage of the furan ring: The furan ring can undergo characteristic fragmentation, often involving the loss of CO or CHO fragments. The mass spectrum of furan itself shows a prominent molecular ion and fragments corresponding to the loss of CO and acetylene massbank.eu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to be dominated by the vibrational modes of the α,β-unsaturated ketone system of the cyclohexenone ring and the characteristic absorptions of the furan ring.

The key functional groups and their anticipated absorption regions are:

α,β-Unsaturated Ketone: The conjugation of the carbonyl group (C=O) with the carbon-carbon double bond (C=C) in the cyclohexenone ring lowers the vibrational frequency of both groups compared to their non-conjugated counterparts. The C=O stretching vibration is expected to appear in the range of 1660-1685 cm⁻¹, a lower wavenumber than that of a saturated ketone (typically 1715 cm⁻¹). The C=C stretching vibration of the enone system is anticipated to be in the 1600-1640 cm⁻¹ region.

Furan Ring: The furan moiety will exhibit several characteristic bands. These include C-H stretching vibrations of the aromatic-like ring protons, typically appearing above 3100 cm⁻¹. The C=C stretching vibrations within the furan ring are expected to produce absorption bands in the 1500-1600 cm⁻¹ range. A strong band corresponding to the C-O-C (ether) stretching of the furan ring is also expected, typically observed between 1000 and 1300 cm⁻¹.

Cyclohexenone Ring: In addition to the enone vibrations, the CH₂ groups of the cyclohexenone ring will show symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

Based on these principles, a predicted IR data table for this compound can be constructed.

Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment of Vibrational Mode
> 3100 Weak to Medium C-H stretching (Furan ring)
2850-2960 Medium C-H stretching (CH₂ groups of cyclohexenone)
1660-1685 Strong C=O stretching (α,β-unsaturated ketone)
1600-1640 Medium to Strong C=C stretching (enone system)
1500-1600 Medium C=C stretching (Furan ring)
1000-1300 Strong C-O-C stretching (Furan ring)

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, the expected molecular geometry can be inferred from the known structures of related cyclohexenone and furan derivatives.

The analysis would provide key information on:

Orientation of the Furan Ring: The dihedral angle between the plane of the cyclohexenone ring and the furan ring is a critical parameter. This orientation is influenced by steric hindrance and electronic interactions between the two ring systems. Crystal packing forces can also play a significant role in determining this angle in the solid state.

Bond Lengths and Angles: X-ray diffraction would provide precise measurements of all bond lengths and angles. For instance, the C=O and C=C bond lengths in the enone system would be expected to be slightly elongated compared to isolated double bonds due to conjugation. The bond lengths within the furan ring would reflect its aromatic character.

A hypothetical data table summarizing the kind of parameters that would be obtained from an X-ray diffraction analysis of this compound is presented below. The values are illustrative and based on typical data for similar structures.

Hypothetical X-ray Diffraction Data for this compound

Parameter Description Expected Value
Crystal System The symmetry of the unit cell. Monoclinic or Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. e.g., a = 8-12 Å, b = 5-10 Å, c = 10-15 Å, β = 90-105°
C=O Bond Length The length of the carbonyl double bond. ~1.23 Å
C=C Bond Length (enone) The length of the double bond in the cyclohexenone ring. ~1.34 Å
C-C Bond Length (C-furan) The length of the single bond connecting the two rings. ~1.47 Å
Dihedral Angle The angle between the mean planes of the cyclohexenone and furan rings. 20-40°

Computational and Theoretical Chemistry Studies of 3 Furan 3 Yl Cyclohex 2 Enone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. For furan-containing cyclohexenone systems, methods ranging from high-level Density Functional Theory (DFT) to more efficient semi-empirical approaches are employed to characterize various molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules related to the furan-cyclohexenone scaffold, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are performed to predict geometric parameters. researchgate.netscispace.com The calculated bond lengths and angles can then be compared with experimental data, often showing good agreement. researchgate.net

Once the geometry is optimized, DFT is used to analyze the electronic structure. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A large HOMO-LUMO gap generally implies high stability. The spatial distribution of these frontier orbitals also provides insight into reactive sites within the molecule; for instance, the HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Furan-Enone System using DFT/B3LYP Note: This table presents typical data for illustrative purposes based on computational studies of similar structures.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.23 Å
C=C (enone)1.35 Å
C-O (furan)1.37 Å
C=C (furan)1.36 Å
Bond AngleC-C-C (enone)121.5°
C-O-C (furan)106.5°

Table 2: Calculated Electronic Properties for a Furan-Enone System using DFT/B3LYP Note: This table presents typical data for illustrative purposes based on computational studies of similar structures.

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-2.15
HOMO-LUMO Gap4.10

Semi-Empirical Molecular Orbital Theory (e.g., PM3) for Electronic Properties

Semi-empirical molecular orbital theories are simplified quantum mechanical methods that use parameters derived from experimental data to speed up calculations. uni-muenchen.de These methods are significantly faster than ab initio or DFT approaches, making them suitable for larger molecules or for preliminary screenings of molecular properties. uomustansiriyah.edu.iqnih.gov

One of the most common semi-empirical methods is PM3 (Parametric Model number 3). uni-muenchen.de PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which simplifies the calculation of electron-electron repulsion integrals. uomustansiriyah.edu.iqmpg.de It is a reparameterization of the earlier AM1 method, differing only in the values of the parameters, which were optimized to better reproduce experimental heats of formation. nih.govmpg.de While less accurate than DFT for detailed geometric and energy calculations, PM3 and other semi-empirical methods are valuable for rapidly estimating electronic properties like orbital energies and dipole moments for a wide range of organic molecules. uomustansiriyah.edu.iq Their efficiency makes them useful for qualitative analysis and for generating initial structures for higher-level DFT optimizations.

Table 3: Comparison of Common Semi-Empirical Methods based on the NDDO Approximation

MethodFull NameKey Feature
MNDOModified Neglect of Diatomic OverlapAn early foundational NDDO method.
AM1Austin Model 1Improved upon MNDO, particularly in describing hydrogen bonds. nih.gov
PM3Parametric Model number 3A reparameterization of AM1, often providing better results for certain systems. uni-muenchen.dempg.de

Mechanistic Investigations of Cyclohexenone Reactions

Computational chemistry is indispensable for investigating the mechanisms of complex organic reactions. By mapping the potential energy surface, researchers can identify the most likely pathways, characterize fleeting intermediates, and understand the factors that control reaction outcomes.

For reactions involving furan-substituted cyclohexenones, DFT calculations are a primary tool for elucidating complex, multi-step reaction pathways. acs.org A reaction mechanism can be computationally modeled as a path on a potential energy surface that connects reactants to products through a series of energy minima (intermediates) and saddle points (transition states). ucsb.edu

A transition state is a specific molecular configuration of maximum energy along the reaction coordinate but is a minimum in all other directions. ucsb.eduresearchgate.net It represents the energetic bottleneck of a reaction step. Locating these first-order saddle points is crucial for understanding the mechanism. researchgate.net For example, DFT studies on the synthesis of β-furan-substituted cyclohexenone derivatives have revealed intricate cascade reaction mechanisms. These pathways can involve an initial Diels-Alder cycloaddition, followed by C-C bond cleavage, intramolecular hydrogen migration, and tautomerism to yield the final product. acs.org By calculating the energies of all intermediates and transition states, the entire reaction pathway can be mapped out, providing a detailed picture that is often inaccessible through experimental means alone.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. wikipedia.org Computationally, the activation energy for a single reaction step is determined by calculating the energy difference between the transition state and the reactants. nih.govlibretexts.org

Quantum chemical methods allow for the precise calculation of these energy barriers. nih.gov By locating the geometries of the reactants and the relevant transition state on the potential energy surface, the height of the reaction barrier can be quantified. researchgate.net These calculations are vital for comparing competing reaction pathways; the pathway with the lowest activation energy barrier is typically the one that proceeds fastest and is most likely to be observed experimentally. For instance, in studies of nucleophilic ring-opening reactions, DFT calculations have been used to compute the activation energies, revealing how factors like the identity of a heteroatom can dramatically alter the reaction barrier. nih.gov

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step Note: Energies are relative to the reactant state.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+21.2
Products-15.5
Activation Energy (Ea) 21.2

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry offers a powerful means to predict and explain these selectivities. rsc.orgnih.gov

The origin of selectivity can be determined by calculating the activation energies for all possible reaction pathways leading to the different products. acs.org The product that is formed through the transition state of lowest energy is predicted to be the major product under kinetic control. For example, in cycloaddition reactions involving furan (B31954) derivatives, DFT calculations can be used to compare the energies of the transition states leading to different regioisomers or endo/exo stereoisomers. rsc.org This analysis allows chemists to predict the outcome of a reaction and to understand how substituents on the furan or cyclohexenone rings might influence the selectivity. acs.orgrsc.org These predictive capabilities are invaluable for designing more efficient and selective synthetic routes.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and physical properties. Computational methods provide a powerful lens for examining the distribution of electrons and the nature of molecular orbitals. For 3-Furan-3-yl-cyclohex-2-enone, understanding its electronic properties is key to predicting its behavior in various chemical environments.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO serves as an electron acceptor, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable.

In computational studies of related furan-containing chalcone (B49325) systems, such as (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, Density Functional Theory (DFT) calculations have been used to determine the energies of these frontier orbitals. researchgate.net These studies provide a model for understanding the electronic characteristics of this compound. The HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. This distribution dictates how the molecule interacts with other reagents.

Table 1: Representative Frontier Molecular Orbital Energies from a DFT Study on a Related Furan-Chalcone Compound. Note: Data is for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, a structurally similar compound, and is intended to be illustrative. researchgate.net

ParameterEnergy (eV)
HOMO Energy-6.05
LUMO Energy-2.21
HOMO-LUMO Gap (ΔE)3.84

Charge Density Distribution and Atomic Charges

The analysis of charge density distribution provides a detailed map of the electronic landscape of a molecule, highlighting regions of positive and negative electrostatic potential. This information is vital for understanding reactivity, intermolecular interactions, and bonding characteristics. researchgate.net Theoretical calculations can determine the partial atomic charges on each atom within the this compound structure.

Table 2: Illustrative Partial Atomic Charges for Key Atoms in a Ketone System. Note: This table presents conceptual data to illustrate the expected charge distribution.

AtomTypical Partial Charge (a.u.)Role
Carbonyl Oxygen (O)-0.5 to -0.7Nucleophilic / H-bond acceptor
Carbonyl Carbon (C)+0.5 to +0.7Electrophilic center
Furan Oxygen (O)-0.3 to -0.5Contributes to ring aromaticity
Alpha-Carbon (Cα)VariableInfluenced by conjugation
Beta-Carbon (Cβ)VariableInfluenced by conjugation

Intermolecular Interaction Analysis

In the solid state, the arrangement of molecules into a crystal lattice is directed by a complex interplay of non-covalent intermolecular forces. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of materials. Computational tools like Hirshfeld surface analysis and energy framework calculations provide quantitative and visual insights into this supramolecular architecture.

Hirshfeld Surface Analysis for Visualizing and Quantifying Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Cyclohexenone Derivative. Note: Data is adapted from a study on 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one to be illustrative. researchgate.net

Interaction TypeContribution (%)
H···H46.9
C···H / H···C20.5
O···H / H···O15.2
Br···H / H···Br10.8
Other6.6

Energy Framework Calculations for Supramolecular Architecture

Energy framework calculations complement Hirshfeld analysis by quantifying the interaction energies between molecules in the crystal lattice. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The resulting energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinder proportional to the strength of the interaction.

This analysis allows for the identification of the dominant forces in stabilizing the crystal structure. For organic molecules, dispersion forces often play a significant role, while electrostatic interactions (like those involving the polar carbonyl group) provide directionality to the packing. The energy framework would reveal the topology of the major interactions, such as stacking or hydrogen-bonding networks, that define the supramolecular architecture of this compound.

Evaluation of π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. mdpi.com These interactions are crucial for the stabilization of crystal structures and biological macromolecules. mdpi.comnih.gov In the context of this compound, potential π-π stacking could occur between the furan rings of adjacent molecules.

Molecular Dynamics Simulations to Understand Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The linkage between the furan and cyclohexenone rings allows for rotational freedom, leading to various spatial arrangements. Furthermore, the cyclohexenone ring itself is not planar and can adopt several conformations.

The conformational preferences of the cyclohexenone ring are well-established and are known to be influenced by the nature and position of its substituents. The ring typically adopts a half-chair or a twist-boat conformation to alleviate torsional and steric strain. dalalinstitute.com The presence of a bulky substituent at the 3-position, such as the furan ring in this compound, would be expected to significantly influence the conformational equilibrium of the cyclohexenone moiety. Computational studies on substituted cyclohexanes, which share structural similarities, have shown that the interplay of steric, stereoelectronic, and electrostatic effects governs their conformational behavior. nih.gov

A comprehensive MD simulation of this compound would involve placing the molecule in a simulated solvent box and calculating the forces between atoms over time. This would allow for the exploration of the potential energy surface and the identification of stable and metastable conformations. Key parameters to be analyzed would include the dihedral angle between the furan and cyclohexenone rings and the puckering parameters of the cyclohexenone ring. Such simulations would elucidate the preferred spatial arrangement of the molecule and the energy barriers between different conformations, providing a detailed picture of its dynamic behavior in a biological environment.

Table 1: Representative Conformational Studies of Related Cyclic Systems

Cyclic SystemComputational MethodKey Findings
CycloundecanoneFourier transform microwave spectroscopy and computational calculationsNine conformations were observed, with preferences governed by transannular H···H and eclipsed HCCH interactions. nih.gov
3-MethylcyclohexanoneAb initio vibrational spectroscopyConformational analysis was performed to understand the influence of the methyl substituent. acs.org
Substituted MethylenecyclohexanesDensity Functional Theory (DFT) with COSMO solvation modelThe equilibrium compositions of different conformers were accurately predicted, highlighting the importance of solvent effects. researchgate.net

In Silico Molecular Docking Studies with Biomolecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein.

The this compound scaffold, containing both a hydrogen bond acceptor (the ketone group) and an aromatic system (the furan ring), possesses features that make it an interesting candidate for binding to various protein active sites. While no specific docking studies for this exact molecule are reported, the literature contains numerous examples of molecular docking studies performed on furan-containing compounds, highlighting their potential as inhibitors for a range of biological targets.

For example, novel furan-azetidinone hybrids have been investigated as potential inhibitors of Escherichia coli enzymes through molecular docking studies. These studies identified specific interactions, such as pi-pi stacking between the phenyl groups of the ligand and phenylalanine and tyrosine residues in the active site of enoyl reductase. ijper.org Similarly, furan-based peptides have been designed as proteasome inhibitors, and docking studies were used to understand their binding modes, suggesting a noncovalent interaction with the catalytic threonine residue. nih.gov

A hypothetical molecular docking study of this compound against a specific protein target, for instance, a kinase, would involve preparing the 3D structures of both the ligand and the protein. The ligand would then be placed in the active site of the protein, and various conformations and orientations would be sampled. A scoring function would be used to estimate the binding affinity for each pose, and the best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds with the ketone oxygen or pi-stacking interactions with the furan ring.

Table 2: Examples of In Silico Molecular Docking Studies of Furan-Containing Compounds

Furan-Containing Compound ClassBiomolecular TargetKey Findings from Docking Studies
Furan-azetidinone hybridsE. coli enoyl reductasePi-pi stacking interactions with PHE 94 and TYR 146 were identified as crucial for binding. ijper.org
3-Furan-1-thiophene-based chalconesTubulin (colchicine binding site)The compounds showed potent binding affinity, with interactions including van der Waals, hydrogen, carbon-hydrogen, π-cation, π-sigma, and π-alkyl bonds. nih.gov
Heterocyclic compounds with furan nucleusTyrosine kinase receptorGood docking scores were obtained, indicating promising anticancer activity. researchgate.net
Furan-based peptides20S ProteasomeDocking and molecular dynamics simulations suggested a noncovalent binding mode, with the distance to the catalytic Thr1 being too long for covalent bond formation. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Furan 3 Yl Cyclohex 2 Enone Analogs

Cycloaddition Reactions Involving the Cyclohexenone Moiety

The cyclohexenone portion of these molecules is particularly susceptible to cycloaddition reactions, a powerful class of reactions for forming cyclic structures.

[2+2] Photocycloaddition Reactions and Diradical Intermediates

The [2+2] photocycloaddition is a key reaction for enones, proceeding through the excitation of the enone to a triplet state, which then reacts with an alkene. researchgate.net This light-induced cycloaddition of an excited state enone to a ground state alkene results in the formation of a cyclobutane ring. researchgate.net The reaction mechanism often involves the formation of a diradical intermediate. The regioselectivity of the cycloaddition can be influenced by the stability of these diradical intermediates. For instance, in the case of 4-hetero-2-cyclohexenones, the high stabilization of a radical center adjacent to a heteroatom like sulfur can lead to the formation of a thermodynamically preferred 1,4-diradical intermediate, which then closes to the observed product. acs.org

ReactantReaction TypeIntermediateProduct
Enone and Alkene[2+2] PhotocycloadditionDiradicalCyclobutane derivative
Dihydrothiopyranone and Dinitrile[2+2] Photocycloaddition1,4-diradicalHT photocycloaddition product

Stereochemical Outcomes of Cycloadditions

The stereochemistry of cycloaddition reactions is governed by the principles of orbital symmetry. Thermal and photochemical cycloadditions consistently exhibit opposite stereochemical outcomes. libretexts.orgpressbooks.pub For instance, a thermal [4+2] cycloaddition, such as the Diels-Alder reaction, proceeds through a suprafacial pathway. libretexts.orgpressbooks.pub In contrast, a thermal [2+2] cycloaddition between two alkenes would require an antarafacial pathway, which is often geometrically constrained. libretexts.orgpressbooks.pub

However, photochemical [2+2] cycloadditions can proceed via a suprafacial pathway. libretexts.orgpressbooks.pub This is explained by frontier orbital theory, where the interaction between the excited-state Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other allows for a suprafacial approach. libretexts.orglibretexts.org The stereochemical outcome of intramolecular Diels-Alder furan (B31954) (IMDAF) reactions of furyl-substituted compounds has been shown to be dependent on the size of substituents. Smaller substituents tend to yield exclusively exo-cycloaddition products, while bulkier groups can lead to a mixture of both endo- and exo-products. rsc.org

Sigmatropic Rearrangements and Their Mechanistic Details (e.g.,wikipedia.orgwikipedia.org-Sigmatropic Rearrangement)

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org The wikipedia.orgwikipedia.org-sigmatropic rearrangement is a well-studied and synthetically useful example, known for its ability to stereoselectively form carbon-carbon bonds. nih.gov

A notable application is the oxy-Cope rearrangement, a wikipedia.orgwikipedia.org-sigmatropic shift in 1,5-dien-3-ols. libretexts.org In the context of cyclohexenone synthesis, a reaction pathway involving a hemiketal–oxy-Cope type wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by an intramolecular aldol (B89426) condensation has been developed. acs.org This sequence allows for the diastereospecific formation of cyclohexenone acids with multiple stereogenic centers. acs.org The stereoselectivity in libretexts.orgwikipedia.org-sigmatropic rearrangements is often high, with a strong preference for the formation of the E-alkene (trans isomer) at the newly formed double bond. wikipedia.org

Nucleophilic and Electrophilic Reactions of the Cyclohexenone Ring

The cyclohexenone ring is a versatile scaffold for both nucleophilic and electrophilic reactions, primarily due to the electronic nature of the α,β-unsaturated carbonyl system.

Enolate-Mediated Reactions and Alkylations

The protons on the α-carbon of the cyclohexenone are acidic and can be removed by a strong base to form an enolate. youtube.com Enolates are potent nucleophiles and can participate in a variety of C-C bond-forming reactions, most notably alkylations. uwo.cayoutube.com The alkylation of enolates is a powerful method for introducing alkyl groups at the α-position. youtube.com For these reactions to be successful, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible formation of the enolate. youtube.comyoutube.com This prevents self-condensation of the ketone. youtube.com The choice of base and reaction conditions can also influence the regioselectivity of enolate formation (kinetic vs. thermodynamic enolate) in unsymmetrical ketones. youtube.com

Starting MaterialBaseElectrophileProduct
KetoneLDAAlkyl Halideα-Alkylated Ketone
EsterLDAAlkyl Halideα-Alkylated Ester

Michael Additions as Key Transformation Pathways

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like cyclohexenone. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system (the Michael acceptor). wikipedia.org A wide range of nucleophiles can act as Michael donors, including enolates, organocuprates, amines, and thiols. masterorganicchemistry.com

The reaction proceeds in three main steps: formation of the nucleophile, conjugate addition to the α,β-unsaturated system, and subsequent protonation of the resulting enolate. masterorganicchemistry.com Michael additions are widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org Asymmetric versions of the Michael reaction have been developed, employing chiral catalysts to achieve high enantioselectivity. organic-chemistry.org For instance, the vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes can be catalyzed by chiral primary amines, leading to products with high diastereo- and enantioselectivity. nih.gov

Functional Group Interconversions and Derivatization of 3-Furan-3-yl-cyclohex-2-enone Analogs

The unique structural combination of a furan ring, a conjugated cyclohexenone system, and potentially other functional groups in analogs of this compound allows for a diverse range of chemical transformations. These reactions are crucial for synthesizing novel derivatives with modified properties and for building more complex molecular architectures. This section details key functional group interconversions and derivatization strategies, including acetylation, oxidation-reduction reactions, and palladium-catalyzed coupling reactions.

Acetylation of Hydroxyl Groups

Acetylation is a common and vital reaction for the protection of hydroxyl groups or for modulating the biological activity of a molecule. In the context of this compound analogs bearing a hydroxyl group, for instance on the cyclohexene ring or as a substituent on the furan moiety, this transformation is typically achieved using standard acetylating agents.

The reaction generally involves the treatment of the hydroxyl-containing substrate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to activate the hydroxyl group, facilitating its nucleophilic attack on the carbonyl carbon of the acetylating agent.

While specific studies on the acetylation of hydroxylated this compound are not extensively detailed in the literature, the principles can be drawn from similar structures. For example, the acetylation of 7-hydroxychromone derivatives, which share a heterocyclic and a phenolic hydroxyl character, proceeds efficiently. In these cases, the hydroxyl group is readily converted to an acetate (B1210297) ester, demonstrating the feasibility of this transformation. The reaction conditions are generally mild, preserving the integrity of the furan and enone functionalities.

Table 1: General Conditions for Acetylation of Hydroxyl Groups

Reagent Base Solvent Temperature Typical Reaction Time
Acetic Anhydride Pyridine, Triethylamine Dichloromethane (DCM), Chloroform 0 °C to Room Temp. 1-4 hours

Oxidation and Reduction Reactions

The enone and furan moieties within the this compound scaffold offer multiple sites for oxidation and reduction reactions, enabling the synthesis of a variety of derivatives.

Reduction Reactions: The carbonyl group of the cyclohexenone ring is susceptible to reduction by hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol, yielding a 3-furan-3-yl-cyclohex-2-en-1-ol analog. libretexts.orgyoutube.com This reaction is typically performed in alcoholic solvents like methanol or ethanol at cool to ambient temperatures. libretexts.org The double bond of the enone system is generally preserved under these conditions.

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be employed. LiAlH₄ is a much stronger reducing agent and can reduce both the ketone and, under certain conditions, potentially the furan ring, although this often requires harsher conditions. libretexts.orgyoutube.comchemistrysteps.com Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com

Table 2: Reduction of the Cyclohexenone Carbonyl Group

Reagent Solvent Key Selectivity Product
Sodium Borohydride (NaBH₄) Methanol, Ethanol Reduces ketone to alcohol; preserves C=C double bond. Allylic Alcohol

Oxidation Reactions: The electron-rich furan ring and the enone's carbon-carbon double bond are potential sites for oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile oxidizing agents for such systems. masterorganicchemistry.com

Treatment of this compound analogs with m-CPBA can lead to several outcomes. One possibility is the epoxidation of the electron-rich double bond within the cyclohexenone ring, which would yield an epoxide derivative. masterorganicchemistry.com Another potential reaction is the Baeyer-Villiger oxidation of the ketone, which would convert the cyclic ketone into a lactone (a cyclic ester). masterorganicchemistry.com

Furthermore, the furan ring itself can undergo oxidative dearomatization. Studies on related 3-(furan-2-yl)-propan-1-ones have shown that oxidation with m-CPBA can lead to the formation of 2-ene-1,4,7-trione intermediates through a process that involves the dearomatization of the furan ring. nih.gov This highlights the possibility of complex rearrangements and functionalizations originating from the oxidation of the furan moiety.

Table 3: Potential Oxidation Reactions with m-CPBA

Reaction Type Substrate Moiety Product Moiety
Epoxidation Cyclohexenone C=C bond Epoxide
Baeyer-Villiger Oxidation Cyclohexenone C=O group Lactone

Halogenation and Organometallic Coupling Reactions (e.g., Stille-Heck Coupling)

Halogenation: Halogenation of the this compound scaffold can occur at several positions. Electrophilic bromination, for example, could target the electron-rich furan ring, typically at the C5 position if unsubstituted, or the double bond of the cyclohexenone. The bromination of conjugated dienes like 1,3-cyclohexadiene proceeds via 1,2- or 1,4-addition, suggesting that the enone system could undergo similar reactivity, leading to di- or tetra-brominated products depending on the stoichiometry. nih.gov The specific outcome would be highly dependent on the reaction conditions and the electronic nature of the substrate.

Organometallic Coupling Reactions: The introduction of aryl or vinyl substituents onto the this compound framework can be effectively achieved through palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions. wikipedia.orgorganic-chemistry.org These reactions are cornerstones of modern organic synthesis for C-C bond formation.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For instance, 3-arylcycloalk-2-en-1-ones can be synthesized via the Heck reaction of cyclic enones like cyclohex-2-en-1-one with aryl bromides. researchgate.net The choice of base, such as potassium fluoride (KF), has been found to be crucial to prevent the formation of saturated ketone side-products. researchgate.net This methodology could be applied to couple various aryl or vinyl halides to the double bond of a 3-furan-3-yl-cyclohexenone derivative.

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org A halogenated derivative of this compound (e.g., a bromo- or iodo-substituted analog) could serve as the electrophilic partner, coupling with various organostannanes to introduce new carbon-based fragments. The catalytic cycle for both reactions typically involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion (Heck) or transmetalation (Stille), and finally reductive elimination or β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

Table 4: Representative Palladium-Catalyzed Coupling Reactions

Reaction Substrates Catalyst System (Example) Key Transformation
Heck Coupling Cyclohexenone analog + Aryl/Vinyl Halide Pd(OAc)₂, Base (e.g., KF, NaOAc) Forms a new C-C bond at the alkene position. researchgate.net

C-H Insertion Reactions Catalyzed by Transition Metals

Transition-metal-catalyzed C-H insertion reactions represent a powerful and atom-economical strategy for the functionalization of organic molecules. nih.gov In the context of this compound analogs, both the furan ring and the cyclohexenone moiety possess C-H bonds that could potentially be activated and functionalized. These reactions often involve the in-situ generation of a metal-carbene intermediate from a diazo compound, which then inserts into a C-H bond.

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are particularly effective catalysts for these transformations. mdpi.comillinois.edu The reaction of a diazo compound with a rhodium(II) catalyst generates a rhodium-carbene. This highly reactive species can then undergo an insertion reaction with an available C-H bond. For instance, rhodium-catalyzed reactions with furan can lead to the formation of highly functionalized pyrroles through a cascade of [3+2] annulation and ring-opening. nih.govacs.org

Palladium catalysts are also widely used for C-H activation and functionalization. acs.orgrsc.orgmdpi.com Direct arylation of furans via palladium-catalyzed C-H activation provides an efficient route to arylfurans. acs.org This type of reaction typically involves the coupling of a furan derivative with an aryl halide, where the palladium catalyst facilitates the direct coupling at a C-H bond of the furan (usually at the C2 or C5 position), avoiding the need to pre-functionalize the furan with an organometallic group. acs.orgresearchgate.net

While specific applications of C-H insertion directly on the this compound core are not widely documented, the established reactivity of its constituent parts provides a strong basis for predicting its behavior. The C-H bonds on the furan ring, particularly at the C5 position, are prime candidates for such functionalization due to the electron-rich nature of the heterocycle.

Table 5: Overview of Transition-Metal-Catalyzed C-H Functionalization Relevant to Furan Analogs

Catalyst Type Typical Precursor C-H Bond Source Reaction Type
Rhodium(II) Rh₂(OAc)₄, Rh₂(esp)₂ Furan, Alkanes Carbene C-H Insertion

Applications in Complex Molecule Synthesis and Scaffold Development

3-Furan-3-yl-cyclohex-2-enone as a Strategic Synthon

In synthetic organic chemistry, this compound serves as a strategic synthon, a molecular fragment designed to be incorporated into a larger, more complex structure. The furan (B31954) and cyclohexenone moieties can be manipulated either in concert or sequentially to achieve a variety of synthetic goals.

The furan ring in this compound is a masked 1,4-dicarbonyl compound, a functionality that can be revealed under hydrolytic conditions. acs.org This latent reactivity is the cornerstone of its application in the synthesis of fused heterocyclic systems like benzofurans and indoles.

Benzofuran (B130515) Synthesis : The furan ring can be oxidatively or hydrolytically cleaved to unmask a 1,4-dicarbonyl system. This intermediate can then undergo intramolecular cyclization and dehydration reactions, often catalyzed by acid or base, with a suitably positioned phenol to form the benzofuran core. organic-chemistry.org Numerous methods have been developed for benzofuran synthesis that could potentially leverage a furan precursor, including palladium-catalyzed cyclizations and reactions involving hypervalent iodine reagents. nih.govnih.gov The presence of the cyclohexenone ring offers additional handles for further functionalization of the resulting benzofuran structure.

Indole Synthesis : A classic strategy for constructing the pyrrole ring of an indole is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine. By cleaving the furan ring of this compound, the resulting dicarbonyl moiety can be reacted with an aniline derivative to construct the indole nucleus. organic-chemistry.orgnih.gov This approach allows for the incorporation of the complex cyclohexanone (B45756) framework onto the indole core, providing access to novel carbazole-like structures or other polycyclic indole derivatives. researchgate.net

Beyond heterocycle synthesis, the furan moiety can participate directly in cycloaddition reactions to build complex carbocyclic frameworks. Furan is an electron-rich diene that readily engages in Diels-Alder reactions. acs.org When tethered to the cyclohexenone ring, this reactivity can be exploited in intramolecular or intermolecular cycloadditions to rapidly increase molecular complexity. The resulting oxabicycloheptene adducts serve as versatile intermediates that can be further transformed through ring-opening or rearrangement reactions to access densely functionalized polycyclic systems characteristic of many natural product cores.

Total Synthesis of Natural Products Incorporating Cyclohexenone or Furan-Cyclohexenone Motifs

The structural motifs present in this compound are found in numerous biologically active natural products. Consequently, this compound and its derivatives are valuable intermediates in total synthesis campaigns.

Limonoids are a class of highly oxygenated tetranortriterpenoids, many of which feature a furan ring. researchgate.netresearchgate.net Degraded limonoids are a subclass that has undergone oxidative cleavage of the parent nucleus. In a reported synthetic approach to degraded limonoid analogs as potential antibacterial agents, a key step involves the condensation of the lithium enolate of cyclohex-2-en-1-one with 3-furaldehyde (B129913). nih.gov This reaction directly constructs the core furan-cyclohexenone framework, which serves as the foundation for subsequent elaborations to achieve the target analog structures. nih.gov This strategy highlights the utility of combining furan and cyclohexenone building blocks to access this important class of natural product derivatives. nih.gov

The frondosins are a family of marine sesquiterpenes that exhibit interesting biological activities, including anti-inflammatory properties. rsc.org The total synthesis of frondosin B, which contains a benzofuran core fused to a seven-membered ring and a dimethylcyclohexane ring, illustrates the strategic importance of the building blocks found in this compound. nih.gov While not using the exact compound, synthetic strategies toward frondosin B have employed related key reactions. One successful approach utilized a Diels-Alder reaction to construct the dimethylcyclohexane ring, a transformation that leverages the reactivity of a diene and a dienophile, analogous to how the furan and cyclohexenone moieties can react. nih.gov Another concise, enantioselective total synthesis of (+)-frondosin B was achieved in three steps, commencing with the conjugate addition of a benzofuran-derived boronic acid to an enal, demonstrating the modular assembly of the core components. rsc.orgresearchgate.net These syntheses underscore the value of strategies that combine furan- or benzofuran-containing fragments with cyclohexene or cyclohexenone precursors to build the frondosin skeleton. rsc.orgnih.gov

The furan-cyclohexenone scaffold is a versatile template for the synthesis of a wide range of bioactive natural products. The furan ring is a common structural element in many natural metabolites and approved pharmaceuticals. nih.gov The cyclohexenone ring is a classic Michael acceptor and a key component in many annulation strategies, making it a staple in natural product synthesis. The combination of these two reactive moieties in a single molecule provides a powerful starting point for synthesizing complex targets. For example, the core structure can serve as an intermediate for compounds containing a 2-amino-3-hydroxycyclopent-2-enone ring system, which is found in several natural products and is biosynthetically assembled from precursors that can be conceptually related to the furan-dicarbonyl chemistry. researchgate.net The ability to selectively manipulate either the furan or the cyclohexenone allows for a divergent approach to a variety of complex molecular architectures.

Design and Synthesis of Novel Chemical Scaffolds for Drug Discovery

The development of novel chemical scaffolds is a cornerstone of modern drug discovery. The this compound core is a promising starting point due to the distinct chemical properties of its constituent parts. The furan ring is an electron-rich aromatic heterocycle known to participate in various biological interactions and synthetic transformations. ijabbr.comorientjchem.org The cyclohexenone component provides a conformationally constrained six-membered ring and a reactive α,β-unsaturated ketone system, a key feature for reactions like the Michael addition, which is widely used for creating carbon-carbon bonds. wikipedia.orgewadirect.com This combination allows for the development of three-dimensional structures with potential therapeutic applications.

Generation of Diverse Chemical Libraries via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org This efficiency makes MCRs ideal for diversity-oriented synthesis (DOS), a strategy aimed at creating large libraries of structurally diverse compounds for high-throughput screening in drug discovery. nih.govnih.gov The use of MCRs accelerates the discovery process by providing rapid access to novel molecular architectures. rsc.orgnih.gov

A scaffold like this compound is an excellent candidate for inclusion in MCR-driven library synthesis. The carbonyl group of the cyclohexenone can participate in well-known MCRs such as the Biginelli or Ugi reactions. nih.govslideshare.netorganic-chemistry.org

Biginelli Reaction: This three-component reaction typically involves an aldehyde, a β-ketoester, and urea to produce dihydropyrimidones. organic-chemistry.org The cyclohexenone moiety could potentially serve as the keto-component, leading to complex fused heterocyclic systems.

Ugi Reaction: A highly versatile four-component reaction, the Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. slideshare.netnih.gov Using the ketone of the this compound scaffold would generate a library of complex peptidomimetic structures, with diversity introduced by varying the other three components. nih.gov

By systematically varying the inputs for these reactions, a vast and diverse library of compounds can be generated from the core this compound structure. This approach maximizes molecular complexity and diversity in a time- and resource-efficient manner. rsc.orgtandfonline.com

Structural Modification for Enhanced Biological Activity

The biological activity of a core scaffold can be fine-tuned through systematic structural modifications, a fundamental concept in medicinal chemistry known as the structure-activity relationship (SAR). limu.edu.ly The this compound scaffold offers multiple sites for such modifications to optimize potency, selectivity, and pharmacokinetic properties. ijabbr.comnih.gov

Modifications of the Furan Ring: The furan moiety is a versatile scaffold for biological activity, and slight changes in its substitution pattern can lead to significant differences in pharmacological effects. ijabbr.com Substituents can be introduced at various positions on the furan ring to modulate its electronic properties and steric profile, potentially enhancing its binding affinity to biological targets like enzymes or receptors. orientjchem.orgijabbr.com For instance, the introduction of halogen atoms has been shown to enhance the antibacterial properties of some heterocyclic compounds. researchgate.net

Modifications of the Cyclohexenone Ring: The cyclohexenone ring possesses an α,β-unsaturated ketone system, which is a prime target for conjugate addition reactions, most notably the Michael addition. wikipedia.org This reaction allows for the introduction of a wide array of nucleophiles (containing carbon, nitrogen, oxygen, or sulfur) at the β-position of the ketone, leading to new derivatives. wikipedia.orgresearchgate.net This strategy is widely used to synthesize compounds with potential anti-inflammatory or antitumor activities. nih.govresearchgate.net Furthermore, the cyclohexenone scaffold is found in various bioactive natural products and pharmaceuticals, such as the anesthetic ketamine, highlighting its relevance in drug design. wikipedia.org

The strategic combination of modifications on both the furan and cyclohexenone rings can lead to the development of highly potent and selective therapeutic agents. For example, SAR studies on chalcones and diarylpentanoids, which also feature α,β-unsaturated ketone systems, have led to the identification of compounds with optimized antitumor activity and selectivity for cancer cells. nih.gov

Below is a table illustrating potential modifications to the this compound scaffold and the potential corresponding impact on biological activity based on established principles from related compound classes.

Modification Site Modification Type Potential Biological Activity Impact Rationale / Example Class
Furan RingIntroduction of electron-withdrawing groups (e.g., -NO₂)Enhanced antimicrobial activityNitrofurantoin contains a nitro-substituted furan ring crucial for its antibacterial action. orientjchem.org
Furan RingAddition of aryl groupsPotential for enhanced anticancer activityArylfuran derivatives have been investigated as potential antibacterial and anticancer agents. researchgate.net
Cyclohexenone Ring (β-position)Michael addition of amines or thiolsIncreased anti-inflammatory or antiproliferative activityThe α,β-unsaturated ketone is a key feature in compounds like curcumin, known for anti-inflammatory properties. researchgate.net
Cyclohexenone Ring (α-position)Alkylation or halogenationModulation of reactivity and steric hindrance, potentially increasing target selectivityModifications adjacent to the carbonyl can influence the electrophilicity of the Michael acceptor site. pnas.org

These examples demonstrate how targeted structural modifications of the this compound scaffold can be a fruitful strategy for developing novel drug candidates with improved therapeutic profiles.

Mechanistic Aspects of Biological Interactions: in Vitro Studies of 3 Furan 3 Yl Cyclohex 2 Enone Analogs

Enzyme Inhibition Studies by Cyclohexenone Derivatives

The structural scaffold of cyclohexenone has been identified as a key pharmacophore in the inhibition of various enzymes critical to physiological and pathological processes.

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Its inhibition is a primary therapeutic strategy for managing cognitive disorders such as Alzheimer's disease. nih.govnih.gov Chalcones, which are biosynthetic precursors to flavonoids and share the α,β-unsaturated ketone system with cyclohexenones, have been extensively studied as AChE inhibitors. nih.gov The flexible structure and specific functional groups of the chalcone (B49325) scaffold allow it to bind effectively to the AChE active site. nih.gov Similarly, various synthetic cyclohexenone derivatives have been designed and evaluated for their anticancer and AChE inhibitory activities. researchgate.net Studies indicate that the lipophilicity of these compounds, often modified by substitutions on the aryl rings, is a critical factor for crossing the blood-brain barrier to reach the target enzyme. nih.gov

In vitro assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) of these derivatives, quantifying their potency against AChE. researchgate.netmdpi.com For instance, certain flavonoid compounds isolated from Agrimonia pilosa, such as quercetin, have demonstrated significant AChE inhibitory effects with IC₅₀ values in the micromolar range. mdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibition by Selected Flavonoid Analogs

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of PKC activity is associated with various diseases, making its isoforms attractive therapeutic targets. mdpi.com A range of inhibitors has been developed to target PKC. For example, indolocarbazole derivatives like Gö 6976 have been shown to be potent inhibitors of PKCμ with an IC₅₀ of 20 nM. nih.gov In contrast, the bisindolylmaleimide Gö 6983 is highly effective against other PKC isoenzymes but is a very poor inhibitor of PKCμ (IC₅₀ = 20 μM), highlighting the potential for developing selective inhibitors. nih.gov Studies on β-substituted polythiophene derivatives have also identified potent PKC inhibitors, with carboxaldehyde and hydroxymethyl derivatives of α-terthiophene exhibiting IC₅₀ values in the 10⁻⁷ M range. nih.gov

Table 2: Inhibition of Protein Kinase C (PKC) by Various Compounds

Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for its survival. patsnap.commdpi.com This makes the enzymes in this pathway, such as P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), prime targets for antimalarial drug development. patsnap.comnih.gov PfDHODH catalyzes the oxidation of dihydroorotate to orotate, an essential step for producing the building blocks of DNA and RNA. patsnap.com Inhibiting this enzyme halts parasite replication. patsnap.com

Numerous studies have focused on discovering and optimizing specific inhibitors of PfDHODH. A series of dihydrothiophenone derivatives yielded a compound that selectively inhibited PfDHODH with an IC₅₀ value of 6 nM and demonstrated over 14,000-fold selectivity compared to the human DHODH enzyme. nih.gov Similarly, pyrimidone derivatives have been developed as novel PfDHODH inhibitors, with the most potent compound showing an IC₅₀ of 23 nM and over 400-fold selectivity. mdpi.com These findings underscore that PfDHODH is a highly effective target for antimalarial chemotherapy. nih.gov

Table 3: Inhibition of P. falciparum Dihydroorotate Dehydrogenase (PfDHODH)

Molecular Target Identification and Ligand-Protein Interactions

Understanding the interactions between a ligand and its protein target at the molecular level is fundamental for rational drug design. nih.gov These non-covalent interactions, which include hydrogen bonds, π-π stacking, cation-π interactions, and hydrophobic effects, govern the binding affinity and specificity of a compound. nih.govbrylinski.org

Computational methods like molecular docking are invaluable tools for predicting and analyzing these interactions. ijper.orgresearchgate.net Docking studies simulate the binding of a ligand into the active site of a target protein, predicting its preferred orientation and binding affinity. ijper.org For example, docking studies of furan-derived chalcones and pyrazolines into the active site of glucosamine-6-phosphate synthase, an antimicrobial target, revealed that potent compounds bind in a manner similar to the natural substrate. nih.gov Likewise, docking of furan-azetidinone hybrids against E. coli enoyl reductase suggested that π-π stacking interactions with phenylalanine and tyrosine residues at the active site are essential for inhibition. ijper.org

These computational models are often validated by comparing the predicted binding modes with experimental data from co-crystallized structures. researchgate.net A successful docking protocol can accurately replicate the observed interactions, such as the hydrogen bonding network and the geometry of aromatic contacts, providing a molecular basis for the compound's activity and guiding further optimization. brylinski.orgnih.govnih.gov

In Vitro Antimicrobial Activity Mechanisms

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Furan- and cyclohexenone-containing compounds have demonstrated promising activity against a range of pathogens.

Numerous in vitro studies have confirmed the antibacterial potential of cyclohexenone and furan (B31954) derivatives against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govrasayanjournal.co.inacgpubs.org The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.

The mechanisms underlying this antimicrobial activity are multifaceted. One identified mechanism involves the induction of reactive oxygen species (ROS) within the bacterial cell. nih.govresearchgate.net This oxidative stress can damage cellular components, including proteins and membranes, leading to cell death. nih.gov Studies on a chlorinated 2(5H)-furanone derivative showed it was highly selective for Gram-positive bacteria, into which it could rapidly penetrate and induce ROS formation. nih.govresearchgate.net Gram-negative bacteria remained impermeable and thus unaffected. nih.gov

Another significant mechanism is the inhibition of biofilm formation. frontiersin.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. frontiersin.org Some small molecules have been shown to prevent S. aureus biofilm formation at sub-inhibitory concentrations by suppressing the production of polysaccharide intercellular adhesion and inhibiting cell aggregation. frontiersin.org Furan-containing compounds have also been found to inhibit the growth of various bacteria and fungi. nih.govarchivepp.commdpi.com

Table 4: In Vitro Antimicrobial Activity of Furan and Cyclohexenone Analogs

Studies Against Fungal Strains

The furan nucleus is a core component of many biologically active compounds, and its derivatives have demonstrated a range of pharmacological effects, including antifungal properties. nih.govwisdomlib.orgamazonaws.comresearchgate.net In vitro studies on analogs of 3-furan-3-yl-cyclohex-2-enone have revealed significant activity against various fungal pathogens.

One notable analog, Coruscanone A, has shown potent antifungal activity against major opportunistic pathogens such as Candida albicans and Cryptococcus neoformans, with its efficacy being comparable to standard drugs like amphotericin B and fluconazole (B54011). nih.gov The structural moiety believed to be responsible for this activity is the 2-methoxymethylenecyclopent-4-ene-1,3-dione group, which may act as a Michael acceptor, reacting with a target to form an irreversible covalent adduct. nih.gov

Further studies have synthesized 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, which are related to the natural product (-)-incrustoporine. researchgate.netnih.gov Derivatives with halogen substituents on the phenyl ring exhibited a significantly higher antifungal effect against Aspergillus fumigatus than some azole antifungal drugs. researchgate.netnih.gov For instance, the derivative 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one showed activity comparable to amphotericin B. researchgate.netnih.gov The antimicrobial activity of furan derivatives is often achieved through the selective inhibition of microbial growth and the modification of enzymes. nih.gov

Below is a table summarizing the in vitro antifungal activity of selected furan-containing compounds.

Compound/AnalogFungal StrainActivity (IC50 or MIC in µg/mL)Reference CompoundActivity of Reference (µg/mL)
Coruscanone ACandida albicans< 20Amphotericin B, FluconazoleNot specified
Coruscanone ACryptococcus neoformans< 20Amphotericin B, FluconazoleNot specified
3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-oneAspergillus fumigatus1.34Amphotericin B0.5

In Vitro Anticancer Activity Mechanisms

Furan and cyclohexenone derivatives have been a focus of research for their potential as anticancer agents due to their diverse biological activities. amazonaws.comresearchgate.netorientjchem.org In vitro studies have explored their mechanisms, primarily focusing on the inhibition of cancer cell growth and the modulation of cellular pathways.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential drug candidates on cancer cell lines. abcam.comnih.govnih.gov This assay measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product. abcam.comnih.gov

Several studies have utilized the MTT assay to evaluate the in vitro anticancer activity of furan and cyclohexenone derivatives. For example, novel furan-based derivatives were tested against the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine carbohydrazide and an N-phenyl triazinone derivative, demonstrated significant cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov

Similarly, silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (MBA) were evaluated against a panel of human cancer cell lines. mdpi.com Three of the four new silyl derivatives showed better antiproliferative activity than the parent compound across all tested cell lines, with colon cancer cells being particularly sensitive. mdpi.com For instance, certain derivatives were effective against HCT-116 and HT-29 colon cancer cells with IC50 values ranging from 3.9 to 65.6 µM. mdpi.com Another study on (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile derivatives found them to be sensitive to MDA-MB-468 and T-47D breast cancer cell lines. researchgate.net

The table below presents data on the cytotoxic activity of selected furan-cyclohexenone analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineAssayIC50 (µM)
Pyridine carbohydrazide furan derivativeMCF-7 (Breast)MTT4.06
N-phenyl triazinone furan derivativeMCF-7 (Breast)MTT2.96
Silylated MBA derivative 3bHCT-116 (Colon)MTT7.3 - 21.3
Silylated MBA derivative 3cHCT-116 (Colon)MTT3.9 - 65.6

Beyond direct cytotoxicity, research has delved into how these compounds affect cellular signaling pathways to induce cancer cell death. Furan-containing molecules can target cancer cells by inducing apoptosis or inhibiting specific enzymes. orientjchem.org

Studies on novel furan-based derivatives revealed that they can induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis showed an accumulation of cells in the pre-G1 phase, which suggests that cell death occurs via an apoptotic cascade. nih.gov This pro-apoptotic effect was further confirmed by an ELISA experiment, which showed an increase in the levels of p53 and Bax (pro-apoptotic proteins) and a decrease in the level of Bcl-2 (an anti-apoptotic protein), indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov

Similarly, mechanistic studies on silylated derivatives of MBA in the HCT-116 colon cancer cell line revealed a complex mechanism of action involving the down-regulation of survivin, an inhibitor of apoptosis protein, and the activation of caspase-3, a key executioner caspase in the apoptotic pathway. mdpi.com Another study identified a Ciminalum-thiazolidinone hybrid compound that may be involved in caspase-independent, AIF-mediated apoptosis. mdpi.com

In Vitro Antioxidant and Anti-inflammatory Activities

Furan derivatives have been shown to possess both antioxidant and anti-inflammatory properties. nih.govwisdomlib.orgresearchgate.net The anti-inflammatory effects are often linked to their antioxidant capacity. nih.gov The furan ring's ability to transfer electrons to or accept radicals contributes to its antioxidant activity. nih.gov

The mechanisms underlying the anti-inflammatory effects of furan derivatives are diverse. They include the suppression of reactive oxygen species (O₂⁻), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, they can regulate the mRNA expression of inflammatory mediators and exhibit antioxidant activity by scavenging hydroxyl and DPPH-free radicals and reducing lipid peroxides. nih.gov Some furan derivatives exert their effects by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov

Cyclohexenone derivatives have also been reported to exhibit significant antioxidant effects. researchgate.net For instance, a novel cyclohexenone derivative (CHD) was found to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes in vitro. researchgate.net It also reduced the mRNA expression of COX-2 and the pro-inflammatory cytokines TNF-α and IL-1β. researchgate.net The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netnih.gov

The table below summarizes the in vitro antioxidant and anti-inflammatory activities of related compounds.

Compound ClassActivityIn Vitro Model/AssayMechanism
Furan derivativesAntioxidantDPPH radical scavengingElectron transfer from furan ring
Furan derivativesAnti-inflammatory-Suppression of NO, PGE2; Regulation of MAPK, PPAR-ɣ pathways
Cyclohexenone derivativesAntioxidantDPPH radical scavengingFree radical scavenging
Cyclohexenone derivative (CHD)Anti-inflammatoryEnzyme inhibition assays, mRNA expression analysisInhibition of COX-2, 5-LOX; Reduction of TNF-α, IL-1β mRNA

Antiplasmodial Activity in In Vitro Models

Malaria remains a significant global health issue, and the search for new antimalarial agents is crucial. Furanone-containing compounds have emerged as a promising class of molecules with potential antiplasmodial activity.

In vitro studies have evaluated the efficacy of furanone and related derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. semanticscholar.org The antiplasmodial activity is typically assessed using parasite lactate (B86563) dehydrogenase assays against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. semanticscholar.orgnih.gov

A study on quinoline-furanone hybrids demonstrated that several derivatives exhibited significant antiplasmodial activity. semanticscholar.org The in vitro data indicated that compounds with hydrogen or halogen substitutions showed potent activity, with some having IC50 values comparable to the standard drug chloroquine (B1663885). semanticscholar.org Conversely, the presence of strong electron-withdrawing (like -NO₂) or electron-donating (-OH) groups tended to reduce the antiplasmodial potential. semanticscholar.org

Another study investigated 2-benzylidene-3(2H)-benzofuranones, which demonstrated notable antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. researchgate.net Some of these analogs showed high selectivity, making them interesting candidates for further development. researchgate.net Similarly, a library of 3-benzylmenadione analogues, some containing furan rings as phenyl replacements, were tested against the P. falciparum NF54 strain, with some compounds showing IC50 values below 100 nM. mdpi.com

The following table presents in vitro antiplasmodial activity for selected furanone-related compounds.

Compound ClassP. falciparum StrainActivity (IC50)
Quinoline-furanone hybrids (e.g., 5g, 6e)K1 (Chloroquine-resistant)Similar to Chloroquine
Quinoline-furanone hybrids (e.g., 5e, 5f, 6a)K1 (Chloroquine-resistant)< 5 µM
2-benzylidene-3(2H)-benzofuranones3D7 (Drug-sensitive) & K1 (Multidrug-resistant)Potent activity reported
6-fluoro-(3-benzyl)-menadiones (with furan replacement)NF54Some compounds < 100 nM

Q & A

Q. What statistical methods resolve batch-to-batch variability in synthesis yields?

  • Methodological Answer : Apply ANOVA to identify critical factors (e.g., catalyst type, solvent purity). Use Design of Experiments (DoE) software (e.g., JMP) to optimize parameters. For example, a central composite design can model interactions between temperature and reaction time.

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